N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide
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Overview
Description
N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide is a complex organic compound with a unique structure that combines a benzofuran ring with a benzoyl group and an ethylsulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzonitrile with a suitable bromoethanone derivative to form the benzofuran core. This intermediate is then subjected to further reactions to introduce the benzoyl group and the ethylsulfanylacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Although not widely used industrially, its derivatives might find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide is not well-characterized, but it likely involves interactions with specific molecular targets. The benzofuran ring and benzoyl group may facilitate binding to enzymes or receptors, while the ethylsulfanylacetamide moiety could modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Lacks the ethylsulfanyl group, which may affect its chemical and biological properties.
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide: Contains additional ethoxy groups, potentially altering its reactivity and interactions.
2-Benzoyl-1-benzofuran-3-amine: A simpler analog that may serve as a precursor in the synthesis of more complex derivatives.
Uniqueness
N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide is unique due to the presence of the ethylsulfanylacetamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and may confer specific advantages in certain applications.
Properties
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-24-12-16(21)20-17-14-10-6-7-11-15(14)23-19(17)18(22)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGMVULUQSNUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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